molecular formula C7H13Cl2NO B13741563 Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride CAS No. 41812-95-7

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride

Cat. No.: B13741563
CAS No.: 41812-95-7
M. Wt: 198.09 g/mol
InChI Key: SECQGFHGEVFPTK-UHFFFAOYSA-N
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Description

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride (CAS 756416-32-7, molecular formula C₇H₁₂ClNO) is a substituted acyl chloride derivative featuring an amino group (-NH₂) at the 1-position of the cyclohexane ring and a hydrochloride salt. This compound is structurally related to cyclohexanecarbonyl chloride (CAS 2719-27-9), a widely used reagent in organic synthesis for introducing cyclohexanecarbonyl groups . The addition of the amino group enhances its reactivity and versatility, enabling applications in pharmaceutical and agrochemical synthesis, particularly in forming amides, ureas, or heterocycles through nucleophilic substitution .

Key Properties (from ):

  • Molecular Weight: 161.62 g/mol (hydrochloride form).
  • Structure: Combines a cyclohexane ring with a carbonyl chloride and an amino group.
  • Reactivity: The amino group allows further functionalization, while the acyl chloride moiety reacts with nucleophiles (e.g., amines, alcohols).
  • Solubility: Likely polar due to the hydrochloride salt, enhancing solubility in polar solvents compared to non-salt forms.

Properties

CAS No.

41812-95-7

Molecular Formula

C7H13Cl2NO

Molecular Weight

198.09 g/mol

IUPAC Name

1-aminocyclohexane-1-carbonyl chloride;hydrochloride

InChI

InChI=1S/C7H12ClNO.ClH/c8-6(10)7(9)4-2-1-3-5-7;/h1-5,9H2;1H

InChI Key

SECQGFHGEVFPTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)Cl)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The predominant and well-established synthetic method to prepare Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride involves the chlorination of its corresponding carboxylic acid precursor, 4-(Aminomethyl)cyclohexanecarboxylic acid. The reaction typically uses thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions to convert the carboxylic acid group into the acid chloride functional group.

Reaction Scheme:

$$
\text{4-(Aminomethyl)cyclohexanecarboxylic acid} + \text{SOCl}2 \rightarrow \text{4-(Aminomethyl)cyclohexane-1-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

This reaction is generally conducted in anhydrous conditions, often using inert solvents such as dichloromethane or chloroform. The hydrochloride salt form can be obtained by subsequent treatment with hydrochloric acid or by isolating the product in the presence of HCl gas.

Detailed Reaction Conditions

  • Reagents: Thionyl chloride (SOCl₂) is preferred due to its efficiency and gaseous byproducts (SO₂ and HCl) that are easily removed.
  • Temperature: Reflux temperature (~70–80°C) is maintained to ensure complete conversion.
  • Solvent: Anhydrous dichloromethane or toluene to facilitate reflux and maintain anhydrous environment.
  • Reaction Time: Typically 2–6 hours depending on scale and batch conditions.
  • Work-up: Removal of excess thionyl chloride and byproducts by rotary evaporation under reduced pressure, followed by purification via recrystallization or column chromatography.

Industrial Scale Production

In industrial settings, the synthesis follows the same fundamental chemistry but is optimized for scale, cost, and environmental impact:

  • Use of continuous flow reactors to improve heat transfer and reaction control.
  • Optimization of stoichiometric ratios to minimize excess reagents.
  • Implementation of catalytic additives like DMF (dimethylformamide) in trace amounts to enhance reaction rate and selectivity.
  • Recovery and scrubbing of gaseous byproducts (SO₂, HCl) to reduce environmental emissions.
  • Purification via crystallization or distillation techniques adapted for large volumes.

Alternative Chlorinating Agents

While thionyl chloride is most common, other chlorinating agents such as oxalyl chloride (COCl)₂ or phosphorus pentachloride (PCl₅) can be used, though they may introduce more complex work-up or byproducts. Oxalyl chloride is sometimes preferred for sensitive substrates due to milder reaction conditions.

Analytical Data and Reaction Monitoring

Reaction Monitoring

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 4-(Aminomethyl)cyclohexanecarboxylic acid Purity >98% preferred
Chlorinating Agent Thionyl chloride (SOCl₂) Molar ratio 1:1.2 (acid:SOCl₂)
Solvent Anhydrous dichloromethane or toluene Dry and oxygen-free
Temperature Reflux (~70–80°C) Ensures complete conversion
Reaction Time 2–6 hours Monitored by TLC/IR
Work-up Rotary evaporation, recrystallization Removal of SO₂ and HCl byproducts
Purification Recrystallization or chromatography Target purity >99%
Storage Under inert gas, 2–8°C Protect from moisture

Research Findings and Improvements

Process Optimization

Recent research has focused on improving the efficiency and environmental impact of the preparation process:

  • Use of continuous flow chemistry for better heat and mass transfer, resulting in higher yields and safer handling of hazardous reagents.
  • Introduction of catalytic DMF to activate thionyl chloride, reducing reaction time and improving selectivity.
  • Development of green solvents and solvent-free conditions to minimize environmental footprint.
  • Improved purification techniques to reduce impurities and byproducts, critical for pharmaceutical applications.

Challenges

  • The amino group can potentially react with the acid chloride, leading to intramolecular or intermolecular side reactions; thus, protecting groups (e.g., Boc or Fmoc) are sometimes employed during synthesis.
  • Hydrolysis sensitivity requires stringent moisture control.
  • Scale-up demands careful control of exothermic reactions and gas evolution.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanecarboxylic acid and hydrochloric acid.

    Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Nucleophiles: such as amines or alcohols are commonly used in substitution reactions.

    Water: or aqueous solutions for hydrolysis reactions.

    Organic solvents: like dichloromethane or toluene for condensation reactions.

Major Products

    Cyclohexanecarboxylic acid: from hydrolysis.

    Amides: or from condensation reactions with amines or alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Formula: C7_7H13_{13}Cl2_2NO
Molecular Weight: 198.09 g/mol
IUPAC Name: 1-aminocyclohexane-1-carbonyl chloride; hydrochloride

The compound features a carbonyl chloride group that is highly reactive, making it suitable for various chemical reactions, including nucleophilic substitution, hydrolysis, and reduction. These reactions allow for the formation of amides, esters, and other derivatives used in further synthetic processes .

Organic Synthesis

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to react with nucleophiles enables the formation of diverse derivatives essential for pharmaceutical and agrochemical applications.

Medicinal Chemistry

The compound has shown potential in drug development, particularly as an acylating agent in synthesizing bioactive molecules. It has been utilized to create inhibitors targeting specific enzymes or receptors, contributing to advancements in therapeutic agents .

Antifibrinolytic Therapy

One notable application is its role as an antifibrinolytic agent. This compound has been studied for its ability to inhibit plasminogen activation, thereby preventing excessive fibrinolysis—a critical factor in managing conditions like hereditary angioedema and surgical bleeding .

Wound Healing

Research indicates that this compound can accelerate wound healing by inhibiting serine proteases involved in the healing process. This property makes it a promising candidate for developing treatments aimed at enhancing recovery following injuries .

Case Study: Inhibition of Human 11β-HSD1

A study explored the synthesis of compounds derived from cyclohexanecarbonyl chloride to inhibit human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The synthesized compounds demonstrated varying degrees of inhibition, indicating the potential for developing therapeutic agents targeting metabolic disorders .

Case Study: Synthesis of Bioactive Molecules

In another research effort, cyclohexanecarbonyl chloride was employed in the synthesis of amino acid derivatives with high yields. The process involved acylating various amines under optimized conditions, showcasing the compound's versatility in generating complex bioactive structures .

Mechanism of Action

The mechanism by which cyclohexanecarbonyl chloride, 1-amino-, hydrochloride exerts its effects involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of various derivatives.

Comparison with Similar Compounds

Cyclohexanecarbonyl Chloride (CAS 2719-27-9)

Molecular Formula : C₇H₁₁ClO
Molecular Weight : 146.61 g/mol
Physical Properties :

  • Boiling Point: 184°C
  • Density: 1.096 g/mL
  • Reactivity: Moisture-sensitive; reacts vigorously with water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively .

Key Differences :

  • Lacks the amino group, limiting direct secondary functionalization.
  • Less polar than the 1-amino hydrochloride derivative, affecting solubility in aqueous systems .

3-Amino-Cyclohexanecarbonyl Chloride (CAS 761353-87-1)

Molecular Formula: C₇H₁₂ClNO Molecular Weight: 161.62 g/mol Structural Variation: Amino group at the 3-position instead of 1-position.

Implications :

  • Synthetic Utility : Positional isomerism could influence regioselectivity in multi-step reactions .

Benzoyl Chloride (CAS 98-88-4)

Molecular Formula : C₇H₅ClO
Molecular Weight : 140.57 g/mol
Physical Properties :

  • Boiling Point: 197°C
  • Reactivity: Aromatic acyl chloride; undergoes electrophilic substitution (e.g., Friedel-Crafts) and nucleophilic acyl substitution.

Key Differences :

  • Aromatic vs. aliphatic structure alters electronic properties (benzoyl chloride is more electrophilic).
  • Cyclohexanecarbonyl derivatives offer better stereochemical control in chiral syntheses due to their non-planar rings .

Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy- (CAS 197247-91-9)

Molecular Formula: C₇H₁₃NO₃ Molecular Weight: 159.18 g/mol Structural Features: Combines amino, hydroxyl, and carboxylic acid groups on the cyclohexane ring.

Key Differences :

  • Carboxylic acid group replaces acyl chloride, reducing electrophilicity but enabling salt formation or esterification.
  • Higher polarity due to multiple functional groups .

Chlorocyclohexane (CAS 542-18-7)

Molecular Formula : C₆H₁₁Cl
Molecular Weight : 118.06 g/mol
Physical Properties :

  • Boiling Point: 142°C
  • Reactivity: Simple alkyl chloride; undergoes SN2 reactions or eliminations.

Key Differences :

  • Lacks carbonyl functionality, limiting use in acylations.
  • Less reactive toward nucleophiles compared to acyl chlorides .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride 756416-32-7 C₇H₁₂ClNO 161.62 Not reported Acyl chloride, amine Pharmaceutical intermediates
Cyclohexanecarbonyl chloride 2719-27-9 C₇H₁₁ClO 146.61 184 Acyl chloride Agrochemicals, polymers
3-Amino-cyclohexanecarbonyl chloride 761353-87-1 C₇H₁₂ClNO 161.62 Not reported Acyl chloride, amine Specialty chemical synthesis
Benzoyl chloride 98-88-4 C₇H₅ClO 140.57 197 Aromatic acyl chloride Dyes, pharmaceuticals
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- 197247-91-9 C₇H₁₃NO₃ 159.18 Not reported Carboxylic acid, amine, hydroxyl Laboratory reagents
Chlorocyclohexane 542-18-7 C₆H₁₁Cl 118.06 142 Alkyl chloride Solvent, polymer synthesis

Biological Activity

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride (C₇H₁₂ClNO·HCl) is a chemical compound featuring a cyclohexane ring substituted with a carbonyl chloride and an amino group. This structure endows the compound with significant reactivity, making it valuable in organic synthesis and various biological applications. Its role as a synthetic intermediate has implications in drug development and biomolecular research.

  • Molecular Formula : C₇H₁₂ClNO·HCl
  • Molecular Weight : 177.08 g/mol
  • Functional Groups : Carbonyl chloride, amine

The compound's carbonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules, which is essential for studying enzyme mechanisms and protein interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its use as a synthetic intermediate in the modification of biomolecules. It has been utilized in:

  • Drug Development : As an intermediate in synthesizing pharmaceuticals.
  • Biomolecular Research : For modifying biomolecules to study enzyme interactions and mechanisms.

1. Enzyme Inhibition Studies

Cyclohexanecarbonyl chloride has been involved in studies assessing its inhibitory effects on specific enzymes. For instance, it has been used to synthesize derivatives that inhibit human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. A study reported various compounds derived from cyclohexanecarbonyl chloride exhibiting inhibition percentages and IC50 values, demonstrating the compound's potential in modulating enzyme activity .

Compound% Inhibition at 10 µMIC50 (µM)
641ND
728ND
850ND
11951.08
121000.29

2. Synthesis of Bioactive Compounds

The compound has been utilized as a reagent for acylation reactions, leading to the synthesis of various bioactive derivatives. For example, indoline-based compounds synthesized using cyclohexanecarbonyl chloride showed anti-inflammatory properties and were evaluated for their activity against lipoxygenase (5-LOX), demonstrating the versatility of this compound in developing new therapeutic agents .

Case Study: Inhibition of Human Enzymes

A series of studies have focused on the inhibition of human enzymes using derivatives synthesized from cyclohexanecarbonyl chloride. The results indicated that certain derivatives not only inhibited the target enzymes but also exhibited selectivity over other isoforms, which is crucial for minimizing side effects in therapeutic applications.

Case Study: Structure-Activity Relationship (SAR)

Research analyzing the structure-activity relationship of compounds derived from cyclohexanecarbonyl chloride revealed that modifications to the amino group significantly impacted biological activity. For instance, the introduction of hydrophobic substituents enhanced enzyme inhibition potency, providing insights into designing more effective inhibitors .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesReference
Thionyl Chloride Route75–85≥95HCl gas emission
PCl₃ Route65–7090–92Phosphorus byproduct removal

Q. Table 2. Solubility Profile

SolventSolubility (mg/mL)ConditionsNotes
Water10–1525°C, pH 2–3Hydrochloride form
Ethanol50–6025°CLimited by acyl chloride
Dichloromethane>10025°CPreferred for reactions

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